Methyl 3-bromo-4-methoxybenzoate
Description
Significance of Halogenated and Methoxy-Substituted Aromatic Systems in Chemical Synthesis
The introduction of halogen atoms and methoxy (B1213986) groups to aromatic systems, such as benzoate (B1203000) esters, is a common strategy in organic synthesis to modulate the reactivity and properties of the parent molecule.
Halogenated Aromatic Systems: The process of introducing a halogen atom to an aromatic compound is known as halogenation. youtube.com This is typically an electrophilic aromatic substitution reaction. numberanalytics.com The presence of a halogen, such as bromine, on an aromatic ring can significantly influence the compound's reactivity. youtube.com Halogenated aromatic compounds are widely used as intermediates in the synthesis of a variety of products, including pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comiloencyclopaedia.org For instance, they are used in the synthesis of certain antidepressants and antihistamines. numberanalytics.com The carbon-halogen bond can participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are powerful methods for forming carbon-carbon bonds and constructing more complex molecules. The reactivity of halogens decreases down the periodic table, with fluorine being the most reactive and iodine the least. numberanalytics.com
Methoxy-Substituted Aromatic Systems: The methoxy group (-OCH3) is another crucial substituent in organic synthesis, particularly in medicinal chemistry. tandfonline.com While it is a non-lipophilic substituent, it can significantly improve the binding affinity of a molecule to a protein target. tandfonline.com This is because the oxygen atom can act as a hydrogen bond acceptor, and the group as a whole can be used to explore pockets within a protein's structure. tandfonline.com The presence of methoxy groups can also influence a compound's solubility and its absorption, distribution, metabolism, and excretion (ADME) properties. ontosight.aitandfonline.com In drug discovery, the strategic placement of methoxy groups has led to the development of potent therapeutic agents. tandfonline.comacs.org For example, the addition of a methoxy group resulted in a 294-fold improvement in the potency of an antiviral drug candidate. tandfonline.com
Contextualization of Methyl 3-bromo-4-methoxybenzoate within Contemporary Chemical Research
This compound is a prime example of a substituted benzoate ester that leverages the combined effects of both a halogen (bromo) and a methoxy substituent. This unique combination of functional groups makes it a versatile and valuable building block in modern organic synthesis. chemimpex.com
The bromine atom provides a reactive handle for a variety of chemical transformations, including nucleophilic substitution and metal-catalyzed cross-coupling reactions. chemimpex.com This allows for the straightforward introduction of new functional groups and the construction of more complex molecular architectures. The methoxy group, positioned ortho to the bromine atom, influences the electronic properties of the aromatic ring and can participate in directing the regioselectivity of certain reactions.
Due to these structural features, this compound serves as a key intermediate in the synthesis of a range of target molecules. chemimpex.com Its applications are found in:
Pharmaceutical Synthesis: It is utilized in the development of new drug candidates, including anti-inflammatory and analgesic agents. chemimpex.com
Agrochemical Research: The compound is a precursor in the creation of novel pesticides and herbicides. chemimpex.com
Material Science: It can be incorporated into the synthesis of advanced polymers and coatings to enhance their properties. chemimpex.com
The table below summarizes the key properties of this compound.
| Property | Value |
| IUPAC Name | This compound nih.gov |
| Molecular Formula | C9H9BrO3 chemimpex.comnih.gov |
| Molecular Weight | 245.07 g/mol chemimpex.comnih.gov |
| Melting Point | 96-101 °C chemimpex.com |
| Appearance | White Powder chemimpex.com |
| CAS Number | 35450-37-4 chemimpex.comnih.gov |
Interactive Data Table: Synonyms for this compound chemimpex.comnih.govscbt.com
| Synonym |
| 3-Bromo-4-methoxybenzoic acid methyl ester |
| 4-Methoxy-3-bromo benzoic acid methyl ester |
| Methyl 3-bromo-p-anisate |
| 3-Bromo-p-anisic Acid Methyl Ester |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-bromo-4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-12-8-4-3-6(5-7(8)10)9(11)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREVPFANJBZHEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346377 | |
| Record name | Methyl 3-bromo-4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35450-37-4 | |
| Record name | Methyl 3-bromo-4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-bromo-4-methoxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Methyl 3 Bromo 4 Methoxybenzoate
Precursor-Based Synthetic Routes
The most common approaches to synthesizing Methyl 3-bromo-4-methoxybenzoate begin with commercially available precursors, which undergo sequential bromination and esterification reactions. The order of these steps can be varied to accommodate different starting materials and reaction conditions.
A principal route to the target compound involves the synthesis of its carboxylic acid precursor, 3-bromo-4-methoxybenzoic acid. ontosight.ai This is most frequently achieved through the electrophilic aromatic substitution of 4-methoxybenzoic acid (p-anisic acid).
The methoxy (B1213986) group (-OCH₃) on the benzene (B151609) ring is an activating, ortho-para directing group. Therefore, the bromination of 4-methoxybenzoic acid directs the incoming bromine atom to the position ortho to the methoxy group (position 3), yielding the desired 3-bromo-4-methoxybenzoic acid. A common method employs bromine and a Lewis acid catalyst, such as ferric chloride (FeCl₃), in a suitable solvent like glacial acetic acid. google.com The reaction proceeds by generating a more electrophilic bromine species, which then attacks the electron-rich aromatic ring.
A patented procedure provides specific reaction parameters for this transformation, highlighting the controlled conditions required for selective bromination. google.com
Table 1: Example Reaction Conditions for Bromination of 4-methoxybenzoic acid
| Parameter | Value |
|---|---|
| Starting Material | 4-methoxybenzoic acid |
| Reagents | Bromine (Br₂), Ferric Chloride (FeCl₃) |
| Solvent | Glacial Acetic Acid |
| Temperature Profile | Initial heating to 60°C, adjusted to 45°C for bromine addition, then raised to 78°C. |
This data is based on a patented synthetic method. google.com
Once 3-bromo-4-methoxybenzoic acid is obtained, the next step is the formation of the methyl ester to yield the final product, this compound. This transformation can be accomplished through several standard esterification methods.
One common and industrially scalable method is Fischer-Speier esterification . This reaction involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is an equilibrium process, and excess methanol is used to drive it towards the product side.
Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride intermediate. This is often done using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-bromo-4-methoxybenzoyl chloride is then reacted with methanol to give the methyl ester. This method is often faster and avoids the equilibrium limitations of Fischer esterification. For instance, a general procedure for a similar benzoic acid derivative involves reacting the acid with thionyl chloride in methanol, leading to the formation of the methyl ester. mdpi.com
An alternative strategy involves starting with a precursor that is already brominated. For example, the synthesis can begin with 3-bromobenzoic acid. In this pathway, the methoxy group is introduced onto the aromatic ring via a nucleophilic substitution or other methoxylation reaction to form 3-bromo-4-methoxybenzoic acid, which is then esterified as described above. ontosight.ai This approach can be advantageous if 3-bromobenzoic acid is a more accessible or cost-effective starting material.
Optimization of Synthetic Protocols
Achieving high yield and purity is paramount in chemical synthesis. The optimization of reaction parameters and the use of effective purification techniques are crucial for the successful production of this compound.
The yield of this compound is highly dependent on the conditions of both the bromination and esterification steps.
Catalyst Concentration: In the bromination of 4-methoxybenzoic acid, the amount of Lewis acid catalyst (e.g., FeCl₃) is critical. Sufficient catalyst is needed to polarize the bromine molecule and facilitate the electrophilic attack, but excess catalyst can lead to side reactions. google.com
Temperature Control: Temperature plays a significant role in reaction rate and selectivity. The bromination reaction described in a patent involves a specific temperature profile—initial heating followed by cooling for the addition of bromine and subsequent heating to complete the reaction—to maximize the yield of the desired isomer and minimize impurities. google.com
Reaction Time: Adequate reaction time is necessary to ensure the reaction goes to completion. In both bromination and esterification, monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time and prevent the formation of degradation products from prolonged heating. mdpi.com
Table 2: Synthesis and Purity Data for Related Compounds
| Compound | Synthetic Method | Yield | Purity (HPLC) |
|---|---|---|---|
| Methyl 4-hydroxy-3-methoxybenzoate | Esterification with Thionyl Chloride/Methanol | - | - |
This table presents data from the synthesis of related intermediates, illustrating typical yields and purity levels achievable with optimized protocols. mdpi.com
After the synthesis, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts.
Non-Chromatographic Techniques:
Filtration and Washing: In syntheses where the product precipitates from the reaction mixture, simple filtration is the first step. The solid product can then be washed with appropriate solvents to remove soluble impurities. For example, after the bromination of 4-methoxybenzoic acid, the product is filtered and washed with distilled water. google.com
Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a hot solvent and then allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.
In Vacuo Concentration: Removing solvents under reduced pressure (in vacuo) is a standard procedure to isolate the product without using excessive heat, which could cause degradation. mdpi.com
Chromatographic Techniques:
Flash Column Chromatography: For more challenging purifications, flash column chromatography is often employed. This technique uses a stationary phase (like silica (B1680970) gel) and a mobile phase (a solvent system) to separate compounds based on their polarity. It is a highly effective method for obtaining high-purity products.
High-Performance Liquid Chromatography (HPLC): While often used as an analytical tool to assess purity, preparative HPLC can be used to purify small quantities of a compound to a very high degree. mdpi.com
Reactivity and Reaction Mechanisms of Methyl 3 Bromo 4 Methoxybenzoate
Nucleophilic Substitution Reactions
The presence of both a bromo and a methoxy (B1213986) group on the benzene (B151609) ring, along with the methyl ester, allows for a range of nucleophilic substitution reactions. chemimpex.com These reactions can be directed at either the aryl bromine or the ester carbonyl group, depending on the chosen reagents and reaction conditions.
Reactivity at the Aryl Bromine Center
The bromine atom attached to the benzene ring is susceptible to replacement by various nucleophiles. This type of reaction is a fundamental transformation in the synthesis of more complex molecules. The methoxy group at the 4-position, being an electron-donating group, can influence the reactivity of the aryl bromide. While typically aryl halides are resistant to nucleophilic aromatic substitution, these reactions can be facilitated under specific conditions or through catalytic cycles. For instance, the bromine atom can be displaced by nucleophiles such as amines or thiols to form new carbon-nitrogen or carbon-sulfur bonds, respectively. chemimpex.com This reactivity is crucial for building diverse molecular architectures.
Reactions Involving the Ester Carbonyl Group
The ester functional group in methyl 3-bromo-4-methoxybenzoate provides another site for nucleophilic attack. The carbonyl carbon is electrophilic and can react with a variety of nucleophiles. A common reaction is the hydrolysis of the ester to the corresponding carboxylic acid, 3-bromo-4-methoxybenzoic acid, which can be achieved under acidic or basic conditions. Furthermore, the ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride. These transformations of the ester group expand the synthetic utility of the parent molecule.
Cross-Coupling Reactions
This compound is an excellent substrate for various transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds, which are pivotal in the construction of complex organic frameworks.
Palladium-Catalyzed Suzuki-Miyaura Coupling Investigations
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of biaryl compounds. In this reaction, an aryl halide is coupled with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This compound readily participates in Suzuki-Miyaura coupling reactions. smolecule.com The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity. For example, catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) have been employed successfully. The reaction's versatility allows for the introduction of a wide range of aryl and heteroaryl groups at the 3-position of the benzoate (B1203000) ring.
| Catalyst | Ligand | Base | Solvent | Coupling Partner | Product | Yield (%) |
| Pd(OAc)₂ | RuPhos | - | MeOH/H₂O | Lithium methyltriolborate | Methyl 3-methyl-4-methoxybenzoate | >99 |
| Pd(PPh₃)₄ | - | K₃PO₄ | - | Various boronic acids | Monosubstituted and bisubstituted products | 31-46 |
This table presents data from various studies on Suzuki-Miyaura coupling reactions involving aryl halides, showcasing typical conditions and outcomes. The specific application to this compound would follow similar principles. psu.edunih.gov
Applications in Heck and Sonogashira Coupling Reactions
Beyond the Suzuki-Miyaura reaction, this compound is also a suitable substrate for other important palladium-catalyzed cross-coupling reactions, namely the Heck and Sonogashira couplings.
The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. This reaction provides a valuable method for the formation of carbon-carbon double bonds.
The Sonogashira reaction couples an aryl halide with a terminal alkyne, creating a C(sp²)-C(sp) bond. libretexts.org This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes. libretexts.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. libretexts.org Copper-free Sonogashira protocols have also been developed. nih.govrsc.org The reactivity of the aryl halide in Sonogashira coupling generally follows the order I > Br > Cl. libretexts.org
| Reaction | Catalyst | Co-catalyst | Base | Solvent | Coupling Partner | Product Type |
| Heck | Pd(OAc)₂ | - | - | - | Alkene | Substituted Alkene |
| Sonogashira | Pd(PPh₃)₂Cl₂ | CuI | Amine | - | Terminal Alkyne | Arylalkyne |
| Sonogashira (Cu-free) | Pd catalyst | - | Base | - | Terminal Alkyne | Arylalkyne |
This table summarizes general conditions for Heck and Sonogashira reactions, which are applicable to substrates like this compound. libretexts.orgnih.govrsc.orgresearchgate.net
Exploration of Other Transition Metal-Catalyzed Coupling Reactions
The reactivity of this compound extends to other transition metal-catalyzed coupling reactions as well. For instance, copper-catalyzed Grignard cross-coupling reactions have been explored to form aryl-allyl bonds. gatech.edu In these reactions, an organomagnesium reagent (Grignard reagent) is coupled with the aryl halide in the presence of a copper catalyst. gatech.edu
Furthermore, palladium-catalyzed Ullmann cross-coupling reactions offer another route for C-C bond formation, particularly in the synthesis of carbazole (B46965) natural products. acs.org This reaction typically involves the coupling of two aryl halides.
These diverse cross-coupling methodologies underscore the importance of this compound as a versatile building block in modern organic synthesis, enabling the construction of a wide array of complex molecular structures.
Electrophilic Aromatic Substitution Reaction Profiles
The reactivity of the benzene ring in this compound towards electrophilic aromatic substitution (EAS) is governed by the directing and activating or deactivating effects of its three substituents: the methyl ester (-COOCH₃), the bromo (-Br) group, and the methoxy (-OCH₃) group.
The methoxy group at C-4 is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. The bromo group at C-3 is a deactivating, ortho-, para-director, withdrawing electron density through induction but donating through resonance. The methyl ester group at C-1 is a deactivating, meta-directing group, withdrawing electron density from the ring through both induction and resonance.
The net effect of these substituents determines the position of further substitution. The powerful activating effect of the methoxy group is the dominant factor. It strongly directs incoming electrophiles to its ortho and para positions. The para position (C-1) is already occupied by the ester group. One ortho position (C-3) is blocked by the bromine atom. Therefore, electrophilic attack is overwhelmingly directed to the vacant C-5 position, which is ortho to the methoxy group and meta to both the bromo and the ester groups. This regioselectivity is reinforced by the meta-directing effect of the ester group, which also favors substitution at C-5.
While specific studies on a wide range of electrophilic aromatic substitution reactions on this compound are not extensively documented in publicly available literature, the outcomes can be predicted based on established principles and reactions of similar compounds. For instance, in the nitration of the structurally related methyl 3-(3-chloropropoxy)-4-methoxybenzoate, the nitro group is introduced at the position ortho to the activating alkoxide group, which corresponds to the C-5 position in this compound. mdpi.com
Below is a summary of expected major products for common electrophilic aromatic substitution reactions.
| Reaction | Reagents | Typical Electrophile | Predicted Major Product |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | Methyl 3-bromo-4-methoxy-5-nitrobenzoate |
| Halogenation (Bromination) | Br₂, FeBr₃ | Br⁺ | Methyl 3,5-dibromo-4-methoxybenzoate |
| Sulfonation | Fuming H₂SO₄ | SO₃ | Methyl 3-bromo-4-methoxy-5-sulfobenzoate |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | Methyl 3-bromo-5-acyl-4-methoxybenzoate |
| Friedel-Crafts Alkylation | RCl, AlCl₃ | R⁺ (Carbocation) | Methyl 3-bromo-5-alkyl-4-methoxybenzoate (Potential for polyalkylation and rearrangements) |
The Friedel-Crafts acylation, in particular, is a reliable method for introducing an acyl group onto an aromatic ring. masterorganicchemistry.comlibretexts.org For this compound, this reaction would be expected to proceed smoothly to yield the 5-acyl derivative. However, it's important to note that Friedel-Crafts reactions generally fail on aromatic rings with strongly deactivating groups. masterorganicchemistry.com While the methoxy group is activating, the presence of two deactivating groups (bromo and ester) might require carefully optimized reaction conditions.
Hydrolysis and Transesterification Pathways of the Benzoate Moiety
The ester functional group in this compound is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification. These reactions involve the attack of a nucleophile on the carbonyl carbon of the ester.
Hydrolysis
Hydrolysis of the methyl ester leads to the formation of the corresponding carboxylic acid, 3-bromo-4-methoxybenzoic acid. This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, the ester is hydrolyzed to the carboxylic acid and methanol (B129727). The reaction is reversible, and its equilibrium can be shifted towards the products by using a large excess of water. The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by water.
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction carried out with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH). The hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. The initial products are the carboxylate salt and methanol. A subsequent acidification step is required to protonate the carboxylate and isolate the free carboxylic acid. The base-catalyzed process is generally more efficient and is the preferred method for ester hydrolysis on a laboratory scale. epa.gov For instance, the related compound methyl 4-bromo-3-methoxybenzoate can be hydrolyzed to 4-bromo-3-methoxybenzoic acid using LiOH.
Transesterification
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. For this compound, this would involve reacting it with a different alcohol (e.g., ethanol) to produce a new ester (e.g., ethyl 3-bromo-4-methoxybenzoate) and methanol.
Acid-Catalyzed Transesterification: Similar to hydrolysis, this is an equilibrium process. To drive the reaction to completion, the alcohol reactant is typically used in large excess as the solvent. masterorganicchemistry.com The mechanism is analogous to acid-catalyzed hydrolysis, with the alcohol acting as the nucleophile instead of water.
Base-Catalyzed Transesterification: This reaction is typically carried out using a catalytic amount of a strong base, such as the alkoxide corresponding to the alcohol reactant (e.g., sodium ethoxide for transesterification with ethanol). The mechanism involves nucleophilic attack of the alkoxide on the ester's carbonyl carbon. masterorganicchemistry.com
The following table summarizes these transformations of the benzoate moiety.
| Reaction Type | Catalyst | Reagents | Product |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | H₂SO₄ or HCl | H₂O | 3-Bromo-4-methoxybenzoic acid |
| Base-Catalyzed Hydrolysis (Saponification) | NaOH or LiOH | 1. Base, H₂O 2. H₃O⁺ | 3-Bromo-4-methoxybenzoic acid |
| Acid-Catalyzed Transesterification | H₂SO₄ or HCl | Ethanol (excess) | Ethyl 3-bromo-4-methoxybenzoate |
| Base-Catalyzed Transesterification | NaOCH₂CH₃ | Ethanol | Ethyl 3-bromo-4-methoxybenzoate |
Applications of Methyl 3 Bromo 4 Methoxybenzoate in Advanced Organic Synthesis
Building Block in Pharmaceutical Synthesis
The structural attributes of Methyl 3-bromo-4-methoxybenzoate make it an important starting material and intermediate in the discovery and development of new therapeutic agents. Its functional groups provide multiple reaction sites for chemists to elaborate and build complex pharmaceutical scaffolds.
This compound serves as a key precursor in the synthesis of a range of novel bioactive molecules and drug candidates. Its utility is demonstrated in the synthesis of compounds targeting various medical conditions.
One notable application is in the preparation of Fesoterodine, a competitive muscarinic receptor antagonist used to treat overactive bladder. google.com Patent literature describes a process where this compound is reacted with N,N-diisopropyl acrylamide (B121943) to form a key intermediate, which is subsequently converted to Fesoterodine. google.com This highlights the compound's role in accessing established commercial drugs.
Furthermore, this chemical is instrumental in developing inhibitors for sphingosine (B13886) kinases (SphK1 & SphK2), enzymes that produce sphingosine-1-phosphate (S1P), a signaling molecule implicated in diseases like cancer and inflammatory disorders. google.com In a patented synthesis, this compound is subjected to a Suzuki coupling reaction to create advanced intermediates for these potential therapeutics. google.com
The compound is also used in the total synthesis of complex natural products with potential bioactivity. For instance, it was utilized as a starting material in a synthetic route toward Riccardin C, a macrocyclic bis(bibenzyl) natural product. soton.ac.uk The synthesis involved a Suzuki coupling reaction to form a key biphenyl (B1667301) bond, demonstrating the compound's efficacy in constructing sterically hindered systems. soton.ac.uk
The versatility of this compound as a building block is summarized in the table below, showcasing the types of reactions it readily undergoes.
| Reaction Type | Reagent/Catalyst Example | Resulting Transformation |
| Suzuki Coupling | Palladium catalysts (e.g., Pd(PPh₃)₄), Base | Forms a new carbon-carbon bond, creating biaryl structures. google.com |
| Nucleophilic Substitution | Amines, Thiols | The bromine atom is replaced by a nucleophile. |
| Heck Reaction | Palladium catalyst, Base | Forms a new carbon-carbon bond with an alkene. google.com |
| Reduction | Lithium aluminum hydride (LiAlH₄) | The ester group is reduced to an alcohol. |
This compound is frequently cited as a valuable intermediate in the synthesis of potential anti-inflammatory and analgesic drugs. Current time information in Bangalore, IN.chemimpex.com The development of sphingosine kinase inhibitors, as mentioned previously, is a key example in this context. Since the signaling molecule S1P is involved in inflammatory processes, its inhibitors, synthesized using this compound, are promising candidates for new anti-inflammatory therapies. google.com
While direct synthesis of a marketed anti-inflammatory or analgesic drug from this specific precursor is not widely documented in publicly accessible literature, its role as a foundational scaffold is well-established in patents for compounds under investigation for such therapeutic effects. Its ability to participate in reactions that build complex molecules allows for the creation of diverse chemical libraries that can be screened for anti-inflammatory and analgesic properties.
The true strength of this compound in pharmaceutical synthesis lies in its application as a scaffold for building complex molecular architectures. The bromine atom is particularly important, as it provides a reactive handle for palladium-catalyzed cross-coupling reactions, which are among the most powerful tools in modern medicinal chemistry for creating carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a prime example, where the bromine atom of this compound is coupled with an arylboronic acid. google.comsoton.ac.uk This reaction is fundamental for constructing biaryl scaffolds, a structural motif present in numerous approved drugs. The synthesis of intermediates for sphingosine kinase inhibitors and the natural product Riccardin C both rely on this methodology. google.comsoton.ac.uk
The table below details research findings on the application of this compound in key synthetic reactions for building pharmaceutical scaffolds.
| Research Finding | Synthetic Application | Target Scaffold/Molecule Class | Reference |
| Suzuki Coupling Intermediate | Used in a Suzuki coupling with 1-undecene (B165158) and 9-BBN. | Intermediates for Sphingosine Kinase Inhibitors | google.com |
| Heck Reaction Component | Reacted with N,N-diisopropylacrylamide via a Heck reaction. | Prodrugs of Antimuscarinic Agents | google.com |
| Natural Product Synthesis | Coupled with 3-borono-4-methoxybenzaldehyde via Suzuki reaction. | Biphenyl core of Riccardin C | soton.ac.uk |
Intermediate in Agrochemical Research
In addition to its pharmaceutical applications, this compound is a recognized intermediate in the field of agrochemical research. Current time information in Bangalore, IN.
The compound serves as a building block in the development of new agrochemicals, contributing to the formulation of more effective and potentially more environmentally benign herbicides and pesticides. google.comCurrent time information in Bangalore, IN. The introduction of the bromo-methoxy-benzoate moiety into a larger molecule can influence its biological activity and physicochemical properties, which are critical for the efficacy of a pesticide or herbicide. While specific, commercially available agrochemicals derived directly from this intermediate are not detailed in readily available literature, its inclusion in chemical supplier catalogs for agrochemical synthesis points to its established role in this research and development sector. google.com
Application in Materials Science
The utility of this compound extends beyond life sciences into the realm of materials science. Chemical suppliers note its potential for use in the formulation of advanced materials. It can be employed in the synthesis of specialized polymers and coatings, where its incorporation into a polymer backbone could enhance properties such as thermal stability, durability, and resistance to environmental factors. However, compared to its well-documented role in pharmaceutical synthesis, its specific applications in materials science are less detailed in published research. Its reactivity suggests potential as a monomer or an additive in polymer synthesis, an area that may see future development.
Synthesis of Specialized Polymers and Coatings
The functional groups on this compound make it a significant monomer or intermediate in the synthesis of specialized polymers and coatings. chemimpex.combldpharm.com The presence of the bromine atom allows for its incorporation into polymer chains through various coupling reactions, such as the Suzuki coupling reaction. This capability enables the creation of polymers with precisely controlled structures and functionalities.
For instance, bromo-functionalized aromatic compounds are utilized as precursors in post-polymerization modifications. A relevant example is the use of cyclic poly(4-bromostyrene) as a precursor to create cyclic-brush polymers. rsc.org In this process, the bromine atoms on the polymer backbone act as handles for grafting side chains via Suzuki coupling, effectively transforming the initial polymer into a more complex architecture with tailored properties. rsc.org Similarly, this compound can be envisioned as a monomer for creating polymers whose bromine sites are later functionalized to introduce specific chemical groups, thereby tuning the final properties of the material.
The incorporation of this compound into polymer backbones can lead to materials with desirable characteristics for advanced coatings, such as enhanced thermal stability, chemical resistance, and specific optical or electronic properties.
Table 1: Potential Polymer Architectures from this compound
| Polymer Type | Synthetic Strategy | Potential Application |
| Functionalized Linear Polymers | Direct polymerization of monomers derived from this compound. | Specialty plastics, films |
| Graft Copolymers | Post-polymerization modification (e.g., Suzuki coupling) of a polymer containing this compound units. | Compatibilizers, impact modifiers |
| Dendritic or Brush Polymers | Use as a core or branching unit in multi-step synthesis. | Advanced coatings, drug delivery systems |
Modification of Material Properties for Enhanced Performance
This compound is employed in the formulation of advanced materials to modify and enhance their physical and chemical properties. chemimpex.com Its integration into materials like polymers can significantly improve performance metrics such as durability and resistance to environmental degradation. chemimpex.com
The key to this modification lies in the ability to chemically transform the bromo- and methoxy-functionalized benzene (B151609) ring structure. Post-synthetic modification (PSM) is a powerful strategy used in materials science, for example in Metal-Organic Frameworks (MOFs), to alter material properties without changing the fundamental framework. labxing.com This principle also applies to polymers derived from monomers like this compound. The bromine atom can be substituted through various cross-coupling reactions to attach different functional groups, thereby altering the surface energy, reactivity, and interaction of the material with its environment.
Detailed research findings on analogous systems show that such modifications can lead to significant improvements. For example, the conversion of bromo-functionalized polymers to poly[(4-methoxyphenyl)styrene] via Suzuki coupling has been demonstrated with nearly 100% efficiency, showcasing the robustness of this modification strategy. rsc.org This allows for the precise engineering of material properties to meet the demands of high-performance applications.
Table 2: Property Enhancements via Modification
| Property | Modification Strategy | Resulting Performance |
| Durability | Incorporation into polymer backbone, cross-linking via bromine site. | Increased resistance to wear and physical stress. chemimpex.com |
| Environmental Resistance | Functionalization of the aromatic ring. | Enhanced stability against UV radiation, moisture, and chemicals. chemimpex.com |
| Adhesion | Surface modification by grafting polar or non-polar groups. | Improved bonding characteristics for coatings and adhesives. |
| Thermal Stability | Creation of highly aromatic or cross-linked polymer structures. | Higher decomposition temperatures and operational range. |
Role in Specialty Chemical Production
Beyond polymers, this compound is a crucial intermediate in the synthesis of a wide array of specialty and fine chemicals. chemimpex.comsynhet.com Its utility stems from its status as a versatile building block that can be readily transformed into more complex molecules for use in both academic research and industrial manufacturing. chemimpex.com
The compound serves as a precursor in the production of various high-value chemical classes, including pharmaceuticals and agrochemicals. chemimpex.com In pharmaceutical synthesis, it can be a starting material for developing active pharmaceutical ingredients (APIs), particularly those with anti-inflammatory or analgesic properties. chemimpex.com In the agrochemical sector, it contributes to the development of more effective and potentially more environmentally benign herbicides and pesticides. chemimpex.com
The reactivity of the bromine atom allows for the introduction of diverse substituents onto the benzene ring, while the methyl ester and methoxy (B1213986) groups can also be modified or used to direct reactions to other parts of the molecule. This synthetic flexibility makes this compound a valuable component in the toolbox of organic chemists engaged in the creation of novel and complex chemical entities.
Spectroscopic Characterization Methodologies for Methyl 3 Bromo 4 Methoxybenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment and connectivity of atoms within a molecule.
Proton NMR (¹H NMR) spectroscopy is fundamental for determining the arrangement of hydrogen atoms in a molecule. For Methyl 3-bromo-4-methoxybenzoate, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for each unique proton environment.
Analysis of a 500 MHz ¹H NMR spectrum shows the following characteristic peaks nsf.gov:
A singlet at 3.90 ppm, integrating to three protons, is assigned to the methyl protons of the ester group (-COOCH₃).
Another singlet at 3.96 ppm, also integrating to three protons, corresponds to the methyl protons of the methoxy (B1213986) group (-OCH₃) attached to the aromatic ring.
A doublet at 6.93 ppm (J = 8.6 Hz) is attributed to the aromatic proton at the C5 position. The coupling constant indicates its interaction with a neighboring proton.
A doublet of doublets at 7.99 ppm (J = 8.6, 2.8 Hz) corresponds to the aromatic proton at the C6 position.
A doublet at 8.24 ppm (J = 2.1 Hz) is assigned to the aromatic proton at the C2 position nsf.gov.
| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration | Assignment |
|---|---|---|---|---|
| 8.24 | d | 2.1 | 1H | Ar-H (C2) |
| 7.99 | dd | 8.6, 2.8 | 1H | Ar-H (C6) |
| 6.93 | d | 8.6 | 1H | Ar-H (C5) |
| 3.96 | s | N/A | 3H | -OCH₃ |
| 3.90 | s | N/A | 3H | -COOCH₃ |
Data sourced from a 500 MHz spectrum in CDCl₃ nsf.gov.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the spectrum.
The ¹³C NMR spectrum, recorded at 125 MHz, displays the following signals nsf.gov:
Signals for the two methyl carbons are observed at 52.1 ppm (-COOCH₃) and 56.5 ppm (Ar-OCH₃).
The carbon atom bonded to the bromine (C3) and another aromatic carbon show signals at 111.0 ppm and 111.4 ppm.
Additional aromatic carbon signals appear at 123.8 ppm and 130.5 ppm.
A signal at 134.8 ppm is also assigned to an aromatic carbon.
The carbon atom of the aromatic ring attached to the methoxy group (C4) resonates at 159.5 ppm.
The carbonyl carbon of the ester group appears furthest downfield at 165.7 ppm nsf.gov.
| Chemical Shift (δ) [ppm] | Assignment |
|---|---|
| 165.7 | C=O (Ester) |
| 159.5 | C4 |
| 134.8 | Ar-C |
| 130.5 | Ar-C |
| 123.8 | Ar-C |
| 111.4 | Ar-C |
| 111.0 | C3 |
| 56.5 | Ar-OCH₃ |
| 52.1 | -COOCH₃ |
Data sourced from a 125 MHz spectrum in CDCl₃ nsf.gov.
For more complex molecules, or to unambiguously assign all proton and carbon signals, advanced multidimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.
COSY experiments would confirm the coupling between the aromatic protons at C5 and C6.
HSQC spectra would directly link each aromatic proton signal to its attached carbon atom signal (e.g., H5 to C5, H6 to C6, and H2 to C2).
While detailed 2D NMR data for this compound is not extensively published, the application of these techniques provides an orthogonal method to verify the structural assignments made from 1D NMR data.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is highly effective for identifying individual components in a mixture. For a purified sample of this compound, GC-MS provides a characteristic mass spectrum.
The mass spectrum shows several key peaks (m/z). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, fragment ions containing a bromine atom will appear as a pair of peaks (M and M+2) of similar intensity. The observed high-intensity peaks in the mass spectrum are at m/z values of 244, 215, and 213 nih.gov.
| Feature | Observation |
|---|---|
| Top Peak (m/z) | 213 |
| 2nd Highest Peak (m/z) | 215 |
| 3rd Highest Peak (m/z) | 244 |
Data sourced from the National Institute of Standards and Technology (NIST) GC-MS library nih.gov.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. The calculated monoisotopic mass of this compound (C₉H₉BrO₃) is 243.97351 Da nih.gov. HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula of the compound.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in this compound by measuring the vibrations of its chemical bonds. When exposed to infrared radiation, the molecule absorbs energy at specific frequencies corresponding to its vibrational modes, resulting in an IR spectrum. Raman spectroscopy provides complementary information by detecting the inelastic scattering of monochromatic light from the molecule's vibrations.
The spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The ester group is identifiable by a strong carbonyl (C=O) stretching vibration and C-O stretching bands. The aromatic ring exhibits characteristic C-H and C=C stretching and bending vibrations. The methoxy group (-OCH₃) is confirmed by its specific C-H stretching and bending modes, as well as a prominent C-O stretching band. The carbon-bromine (C-Br) bond also produces a characteristic stretching vibration, typically found in the fingerprint region of the spectrum.
Analysis of the vibrational spectra allows for a detailed confirmation of the compound's molecular structure. The precise frequencies of these vibrational modes can be influenced by the electronic environment and substitution pattern on the benzene (B151609) ring.
Interactive Table 1: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |
| Ester (C=O) | Stretch | 1720 - 1740 | chegg.com |
| Aromatic (C=C) | Stretch | 1400 - 1600 | chegg.com |
| Ether (Ar-O-CH₃) | Asymmetric Stretch | 1250 - 1300 | chegg.com |
| Ether (Ar-O-CH₃) | Symmetric Stretch | 1020 - 1075 | chegg.com |
| Ester (O-CH₃) | C-O Stretch | 1100 - 1300 | chegg.com |
| Aromatic (C-H) | Stretch | 3000 - 3100 | chegg.com |
| Methyl (C-H) | Asymmetric/Symmetric Stretch | 2850 - 2960 | chegg.com |
| Carbon-Bromine (C-Br) | Stretch | 500 - 600 | chegg.com |
Note: The specific wavenumbers can vary slightly based on the sample preparation method and the physical state of the compound.
Chromatographic Purity and Composition Assessment Methods
Chromatographic techniques are essential for separating this compound from impurities and for determining its purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and quantitative technique used to assess the purity of this compound. The method separates compounds based on their differential partitioning between a stationary phase (typically a packed column) and a liquid mobile phase that is pumped through the column under high pressure.
For the analysis of aromatic esters like this compound, reversed-phase HPLC is the most common approach. In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, such as methanol (B129727)/water or acetonitrile/water. The compound is detected as it elutes from the column, typically using a UV detector set to a wavelength where the aromatic ring strongly absorbs light (e.g., 254 nm). The purity is determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram. mdpi.com
Interactive Table 2: Typical HPLC Parameters for Analysis
| Parameter | Typical Condition | Source |
| Column | C18 (Octadecylsilane) | mdpi.com |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | mdpi.com |
| Detection | UV at 254 nm | mdpi.com |
| Flow Rate | 0.5 - 1.5 mL/min | mdpi.com |
| Temperature | Ambient or controlled (e.g., 25-40 °C) | mdpi.com |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective qualitative method for monitoring reaction progress, identifying compounds, and assessing purity. The technique involves spotting the sample onto a plate coated with a thin layer of an adsorbent stationary phase, such as silica (B1680970) gel. researchgate.net The plate is then placed in a sealed chamber with a shallow pool of a liquid solvent, the mobile phase.
As the mobile phase ascends the plate via capillary action, it carries the sample components with it at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. For a moderately polar compound like this compound, a common stationary phase is silica gel GF-254, and a typical mobile phase would be a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. mdpi.com After development, the separated spots are visualized, often under UV light at 254 nm, where the compound will appear as a dark spot against a fluorescent background. mdpi.com The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for the compound under specific conditions.
Interactive Table 3: Typical TLC Conditions
| Parameter | Typical Condition | Source |
| Stationary Phase | Silica gel GF-254 glass plates | mdpi.com |
| Mobile Phase | Hexane/Ethyl Acetate mixture (e.g., 7:3 v/v) | mdpi.com |
| Visualization | UV light at 254 nm | mdpi.com |
Computational Chemistry and Modeling Studies of Methyl 3 Bromo 4 Methoxybenzoate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the principles of quantum mechanics.
Molecular Orbital (MO) theory is pivotal in describing the electronic structure of Methyl 3-bromo-4-methoxybenzoate. The analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting its chemical stability and reactivity.
The energy gap between the HOMO and LUMO indicates the molecule's resistance to electronic excitation. A large gap suggests high stability, while a smaller gap implies greater reactivity. For aromatic esters like this compound, the electron density distribution, influenced by the bromine, methoxy (B1213986), and methyl ester groups, dictates the locations of the HOMO and LUMO. The methoxy group (an electron-donating group) and the methyl ester group (an electron-withdrawing group) significantly influence the electronic landscape of the benzene (B151609) ring. Fukui function and Molecular Electrostatic Potential (MEP) analyses can further pinpoint the reactive sites for electrophilic and nucleophilic attacks. researchgate.net
Table 1: Frontier Orbital Parameters (Illustrative)
| Parameter | Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.5 | Region of electron donation (nucleophilic character) |
| LUMO Energy | -1.8 | Region of electron acceptance (electrophilic character) |
| HOMO-LUMO Gap (ΔE) | 4.7 | Indicator of chemical stability and reactivity |
Note: The values in this table are illustrative and representative of similar aromatic esters, calculated using DFT methods. Actual values would require specific computation for this molecule.
Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure and energy of molecules with high accuracy. The B3LYP functional combined with a basis set such as 6-311++G(d,p) is a common choice for optimizing the geometry of organic molecules like this compound. ijrte.org
These calculations determine the most stable arrangement of atoms in the molecule by finding the minimum energy conformation. The results include precise bond lengths, bond angles, and dihedral angles. For this compound, DFT calculations would confirm the planarity of the benzene ring and predict the spatial orientation of the methoxy and methyl ester substituents.
Table 2: Selected Optimized Geometrical Parameters (Illustrative DFT Calculation Results)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-Br | 1.91 Å |
| Bond Length | C(aromatic)-O(methoxy) | 1.36 Å |
| Bond Length | C(carbonyl)=O | 1.21 Å |
| Bond Angle | C-C-Br | 119.5° |
| Bond Angle | C-O-C(methyl) | 117.8° |
Note: These values are typical for similar structures and serve as examples of what DFT calculations would yield.
Molecular Dynamics Simulations for Conformational Analysis
While DFT provides a static picture of the molecule's most stable geometry, Molecular Dynamics (MD) simulations allow for the exploration of its conformational flexibility over time. mdpi.com By simulating the motion of atoms according to the principles of classical mechanics, MD can reveal the different shapes the molecule can adopt at a given temperature.
For this compound, MD simulations would focus on the rotation around the single bonds connecting the methoxy and ester groups to the aromatic ring. This analysis helps to understand the range of accessible conformations and their relative stabilities, which can influence the molecule's interaction with other species and its spectroscopic properties. mdpi.com
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods, particularly DFT, are extensively used to predict spectroscopic data, which can then be compared with experimental results for validation.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, can calculate the nuclear magnetic shielding tensors to predict ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical spectra are valuable for assigning experimental peaks and confirming the molecular structure.
Vibrational Spectroscopy (IR and Raman): DFT calculations can determine the vibrational frequencies and intensities of a molecule. ijrte.org The calculated IR and Raman spectra for this compound can be compared with experimental spectra obtained from techniques like FTIR and FT-Raman. nih.gov This comparison helps in the detailed assignment of vibrational modes to specific functional groups, such as the C=O stretch of the ester or the C-Br stretch.
Theoretical Investigations of Reactivity and Reaction Pathways
Computational chemistry provides deep insights into the reactivity of this compound. By analyzing the electronic structure and modeling reaction processes, scientists can predict how the molecule will behave in chemical reactions.
Reactivity descriptors derived from DFT, such as Fukui indices and local softness, can identify the most probable sites for electrophilic and nucleophilic attack. For this molecule, the analysis would likely indicate that the carbon atom bearing the bromine is susceptible to nucleophilic substitution, a common reaction for aryl halides. The aromatic ring itself can undergo electrophilic substitution, with the directing effects of the substituents determining the position of attack.
Furthermore, computational methods can be used to model the entire pathway of a chemical reaction. By calculating the energies of reactants, transition states, and products, researchers can determine the activation energy barriers and reaction thermodynamics. nih.govresearchgate.net This is particularly useful for understanding mechanisms of reactions like Suzuki-Miyaura cross-coupling, where this compound serves as a substrate.
Future Research Directions and Emerging Perspectives
Development of Novel and Sustainable Synthetic Methodologies
Current synthetic routes to Methyl 3-bromo-4-methoxybenzoate, while established, present opportunities for innovation in line with the growing demand for sustainable chemical manufacturing. Future research will likely focus on several key areas to improve efficiency, reduce waste, and utilize more environmentally benign reagents and conditions.
One promising avenue is the exploration of catalytic systems for the bromination step. Traditional methods often rely on stoichiometric amounts of bromine, which can lead to the formation of hazardous byproducts. The development of efficient catalytic systems, potentially utilizing transition metals or organocatalysts, could significantly improve the atom economy of the reaction. This would involve identifying catalysts that can facilitate the selective bromination of the aromatic ring with high yields and regioselectivity, using a bromide source that is more environmentally friendly than elemental bromine.
Furthermore, the application of biocatalysis presents an exciting frontier for the synthesis of this compound and its precursors. Enzymes, with their high specificity and ability to operate under mild conditions, could offer a greener alternative to conventional chemical synthesis. Research into identifying or engineering enzymes capable of regioselective bromination or esterification could lead to highly efficient and sustainable production processes.
The adoption of flow chemistry is another area ripe for exploration. Continuous flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. Developing a continuous flow process for the synthesis of this compound could enable more efficient and scalable production with a smaller manufacturing footprint.
Expanded Applications in Medicinal Chemistry and Advanced Materials
The inherent structural features of this compound make it a valuable scaffold for the synthesis of a diverse range of molecules with potential applications in medicinal chemistry and materials science. Its substituted benzene (B151609) ring provides a platform for further functionalization, allowing for the creation of complex molecular architectures.
In medicinal chemistry, this compound serves as a key building block for the synthesis of various pharmaceutical intermediates. The bromo and methoxy (B1213986) groups offer reactive handles for cross-coupling reactions, nucleophilic substitutions, and other transformations, enabling the construction of libraries of compounds for drug discovery programs. Future research will likely focus on utilizing this compound to synthesize novel compounds with potential therapeutic activities, targeting a wide range of diseases.
The field of advanced materials also presents significant opportunities for the application of this compound. Its aromatic core can be incorporated into the backbone of polymers to impart specific properties such as thermal stability, conductivity, or optical activity. For instance, it could be a monomer for the synthesis of novel polyesters or polyamides with tailored characteristics. Research in this area could lead to the development of new materials for applications in electronics, photonics, and other high-tech industries.
In-depth Mechanistic Studies of Key Transformations
A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is crucial for optimizing existing processes and developing new ones. Future research should focus on detailed mechanistic studies of the key reaction steps, namely the electrophilic aromatic bromination and the Fischer esterification.
Computational studies, employing density functional theory (DFT) and other quantum mechanical methods, can provide valuable insights into the reaction pathways, transition states, and intermediate structures. Such studies can help elucidate the role of catalysts, solvents, and substituent effects on the reaction outcomes, guiding the rational design of more efficient and selective synthetic methods.
Integration of Green Chemistry Principles in Compound Synthesis and Utilization
The twelve principles of green chemistry provide a framework for designing chemical products and processes that are environmentally benign. The future of this compound synthesis and utilization is intrinsically linked to the successful integration of these principles.
A key focus will be on maximizing atom economy , which involves designing synthetic routes that incorporate the maximum number of atoms from the reactants into the final product. This can be achieved through the development of catalytic reactions and the avoidance of protecting groups. The use of safer solvents and reaction conditions is another critical aspect. Research into replacing hazardous solvents with greener alternatives, such as water or bio-based solvents, is essential. wordpress.com
Energy efficiency is another important consideration. energystar.gov The development of catalytic processes that operate at lower temperatures and pressures can significantly reduce the energy consumption of the synthesis. duplico.com Microwave-assisted synthesis, for example, has been shown to accelerate reaction rates and improve yields in the synthesis of some aromatic esters, offering a more energy-efficient alternative to conventional heating. bohrium.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
